2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a combination of pyridazine, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the core structures. One common method involves the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, which is obtained through bromination of a precursor compound . The reaction conditions often require the use of solvents like acetic acid and reagents such as bromine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in aqueous medium.
Substitution: Bromine in acetic acid for bromination steps.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of disulfides .
Scientific Research Applications
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action for 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, thiophene-based compounds can act as inhibitors of enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- 2,4,6-Tri(pyridin-4-yl)pyridine
Uniqueness
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of pyridazine, piperazine, and thiophene moieties, which confer distinct chemical and biological properties. This combination is less common compared to other thiophene or pyridazine derivatives, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-13-14-3-1-7-20-18(14)24-10-8-23(9-11-24)17-6-5-15(21-22-17)16-4-2-12-25-16/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWKGHUSNFOSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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